Cas no 536760-32-4 (1-Benzyl-4-iodoimidazole)

1-Benzyl-4-iodoimidazole is a versatile iodinated imidazole derivative commonly employed in organic synthesis and pharmaceutical research. Its key structural features—a benzyl group at the 1-position and an iodine substituent at the 4-position—make it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, due to the reactivity of the C-I bond. The compound is particularly useful in the preparation of functionalized imidazole scaffolds, which are prevalent in bioactive molecules. Its stability under standard conditions and well-defined reactivity profile enhance its utility in medicinal chemistry and material science applications. Proper handling and storage are recommended to maintain its integrity.
1-Benzyl-4-iodoimidazole structure
1-Benzyl-4-iodoimidazole structure
Product Name:1-Benzyl-4-iodoimidazole
CAS No:536760-32-4
MF:C10H9IN2
MW:284.096334218979
MDL:MFCD06412564
CID:938949
Update Time:2025-10-29

1-Benzyl-4-iodoimidazole Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-4-iodoimidazole
    • 1-benzyl-4-iodo-imidazole
    • 1-benzyl-4-iodo-1H-imidazole
    • 1H-Imidazole, 4-iodo-1-(phenylmethyl)-
    • 4-Iodo-1-benzylimidazole
    • JJPHXVZRZPAFBC-UHFFFAOYSA-N
    • 5063AJ
    • FCH1323886
    • TRA0057048
    • SY011828
    • BC671165
    • AB0060871
    • AX8056776
    • MDL: MFCD06412564
    • Inchi: 1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
    • InChI Key: JJPHXVZRZPAFBC-UHFFFAOYSA-N
    • SMILES: IC1=CN(C=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 283.98100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Topological Polar Surface Area: 17.8

Experimental Properties

  • Flash Point: 188.7℃
  • PSA: 17.82000
  • LogP: 2.53600

1-Benzyl-4-iodoimidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Benzyl-4-iodoimidazole Production Method

1-Benzyl-4-iodoimidazole Suppliers

Amadis Chemical Company Limited
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(CAS:536760-32-4)1-Benzyl-4-iodoimidazole
Order Number:A870655
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:24
Price ($):214.0
Email:sales@amadischem.com

Additional information on 1-Benzyl-4-iodoimidazole

Professional Introduction to 1-Benzyl-4-Iodoimidazole (CAS No: 536760-32-4)

1-Benzyl-4-iodoimidazole, with the CAS number 536760-32-4, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its imidazole ring, a five-membered aromatic structure containing two nitrogen atoms, which is further substituted with a benzyl group at position 1 and an iodine atom at position 4. The unique combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 1-benzyl-4-iodoimidazole typically involves multi-step organic reactions, often starting from imidazole derivatives and incorporating the benzyl and iodine substituents through substitution or coupling reactions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly enhanced the efficiency and selectivity of these synthetic pathways. For instance, the use of palladium catalysts in cross-coupling reactions has enabled the precise installation of the benzyl group onto the imidazole ring, while iodination can be achieved through electrophilic substitution under controlled conditions.

1-Benzyl-4-iodoimidazole exhibits interesting electronic properties due to the electron-withdrawing effect of the iodine atom and the electron-donating nature of the benzyl group. These properties make it a promising candidate for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into conjugated polymers can enhance their charge transport properties, leading to improved device performance. For example, researchers have reported enhanced carrier mobility in polymer blends containing 1-benzyl-4-iodoimidazole, which is attributed to its ability to facilitate electron delocalization.

In the field of pharmacology, 1-benzyl-4-iodoimidazole has shown potential as a lead compound for drug discovery. The imidazole ring is a common structural motif in many bioactive molecules, including antifungal agents and anticancer drugs. The presence of the benzyl group introduces lipophilicity, which can enhance drug absorption and bioavailability, while the iodine substituent may confer additional biological activity or serve as a site for further functionalization. Recent research has focused on evaluating the antiproliferative effects of this compound against various cancer cell lines, with promising results indicating its potential as an anticancer agent.

Beyond its direct applications, 1-benzyl-4-iodoimidazole serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its versatility as a building block is underscored by its ability to undergo various transformations, such as nucleophilic aromatic substitution and cycloaddition reactions. These reactions enable the construction of diverse molecular architectures with tailored functionalities, opening up new avenues for chemical innovation.

In conclusion, 1-benzyl-4-iodoimidazole (CAS No: 536760-32-4) is a versatile compound with a rich potential for applications across multiple disciplines. Its unique chemical structure, combined with recent advances in synthetic methodologies and material science, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:536760-32-4)1-Benzyl-4-iodoimidazole
A870655
Purity:99%
Quantity:5g
Price ($):214.0
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